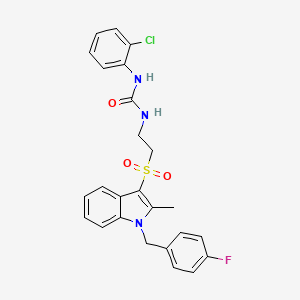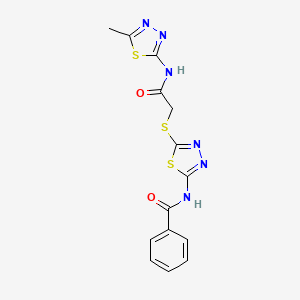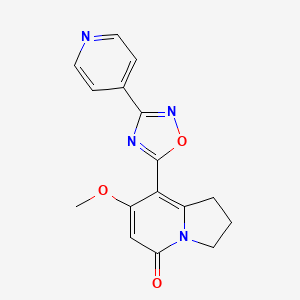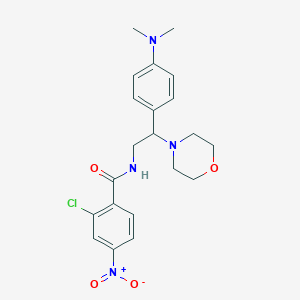![molecular formula C11H13ClF3N3O2 B2593477 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 1049789-26-5](/img/structure/B2593477.png)
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride is a chemical compound with the molecular formula C11H12F3N3O2 . It is also known by its CAS number 381242-61-1 .
Molecular Structure Analysis
The molecular structure of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride can be represented by the InChI code: 1S/C11H12F3N3O2.ClH/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H .Physical And Chemical Properties Analysis
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride has a molecular weight of 275.23 g/mol . Its exact mass is 275.08816112 g/mol and its monoisotopic mass is also 275.08816112 g/mol . The compound has a topological polar surface area of 61.1 Ų .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
The piperazine moiety in this compound plays a crucial role in designing kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with diseases like cancer. Researchers have explored the use of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride as a scaffold for developing kinase inhibitors. By modifying the piperazine ring, scientists can fine-tune the compound’s binding affinity and selectivity toward specific kinases .
Receptor Modulation
The hydrophilic nature of the piperazine ring makes it an ideal pharmacophore for receptor modulation. Researchers have investigated this compound as a potential ligand for various receptors, including G protein-coupled receptors (GPCRs) and ion channels. By attaching functional groups to the piperazine core, scientists can tailor its interactions with specific receptor subtypes .
Buchwald–Hartwig Amination
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride serves as a valuable building block in synthetic chemistry. The Buchwald–Hartwig amination, a powerful cross-coupling reaction, allows researchers to introduce diverse substituents onto the piperazine ring. This method enables the creation of structurally diverse compounds for drug discovery .
Aromatic Nucleophilic Substitution
The trifluoromethyl-substituted phenyl group in the compound enhances its reactivity in aromatic nucleophilic substitution reactions. Researchers have utilized this property to functionalize the piperazine ring with various aryl or heteroaryl groups. These modified derivatives can be further evaluated for biological activity .
Reductive Amination
The reductive amination of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride allows the introduction of diverse amines. This synthetic strategy enables the creation of libraries of piperazine derivatives with varying substituents. Researchers can then screen these compounds for biological effects, such as receptor binding or enzyme inhibition .
Finkelstein Alkylation and Amide Bond Formation
The compound’s trifluoromethyl group enhances its electrophilicity, making it amenable to Finkelstein alkylation and amide bond formation. These reactions allow the attachment of alkyl or acyl groups to the piperazine core. Researchers can explore the resulting derivatives for applications in medicinal chemistry .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2.ClH/c12-11(13,14)9-7-8(17(18)19)1-2-10(9)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCCKZPLILRFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593404.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)



![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2593412.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)
![Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2593415.png)
![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B2593416.png)